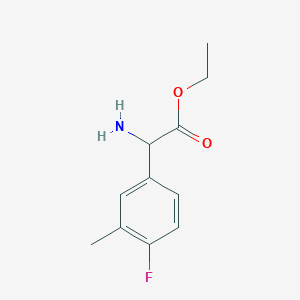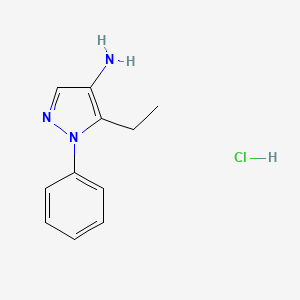
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is a chemical compound with the molecular formula C11H13N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under cyclocondensation conditions. This reaction can be catalyzed by various agents, such as alumina-silica-supported MnO2, in the presence of water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions vary depending on the desired product but often involve mild temperatures and environmentally benign solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amino, nitro, and halogen substituents. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a nitrile group instead of an ethyl group.
1-phenyl-3-methyl-5-amino-pyrazole: Contains a methyl group instead of an ethyl group.
Uniqueness
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and phenyl group at the 1-position make it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C11H14ClN3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
5-ethyl-1-phenylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9;/h3-8H,2,12H2,1H3;1H |
Clave InChI |
KGEXDTPEKSKEND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NN1C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


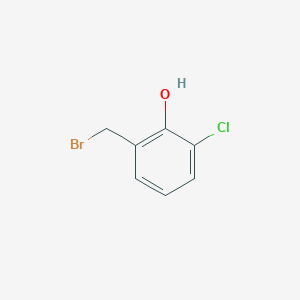


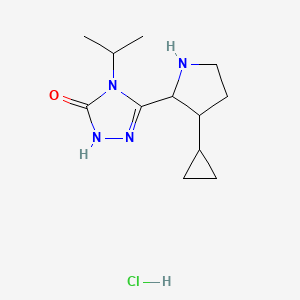
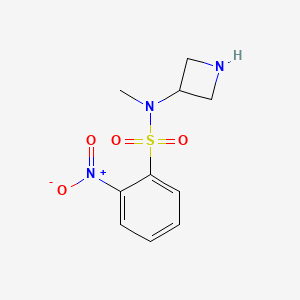

![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
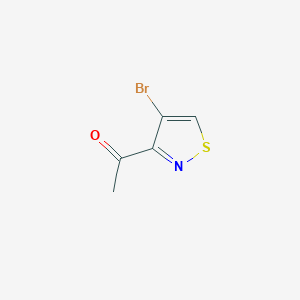
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
